Fub-npb-22
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FUB-NPB-22 involves the esterification of 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid with 8-hydroxyquinoline. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential toxicity .
Chemical Reactions Analysis
Types of Reactions
FUB-NPB-22 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinyl and indazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Quinolinyl and indazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
FUB-NPB-22 is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Biology: Studying the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Investigating the potential therapeutic effects and toxicological properties of synthetic cannabinoids.
Industry: Quality control and forensic analysis of synthetic cannabinoids in various products.
Mechanism of Action
FUB-NPB-22 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors, mimicking the effects of natural cannabinoids, leading to various physiological and psychoactive effects. The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
NPB-22: The parent compound of FUB-NPB-22, with a pentyl side chain instead of a 4-fluorobenzyl group.
FUB-PB-22: Another analog with a similar structure but different side chains.
5-fluoro NIN: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution of the pentyl side chain with a 4-fluorobenzyl group, which may result in distinct pharmacological properties and interactions with cannabinoid receptors compared to its analogs .
Properties
Molecular Formula |
C24H16FN3O2 |
---|---|
Molecular Weight |
397.4 |
IUPAC Name |
quinolin-8-yl 1-[(4-fluorophenyl)methyl]indazole-3-carboxylate |
InChI |
InChI=1S/C24H16FN3O2/c25-18-12-10-16(11-13-18)15-28-20-8-2-1-7-19(20)23(27-28)24(29)30-21-9-3-5-17-6-4-14-26-22(17)21/h1-14H,15H2 |
InChI Key |
NYHGKZZRRCVGAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
Quinolin-8-yl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate |
Origin of Product |
United States |
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